5-叠氮尿苷-5'-三磷酸

描述

Synthesis Analysis

The synthesis of "5-Azidouridine-5'-triphosphate" involves a multi-step chemical process starting from uridine or its derivatives. A key step in its synthesis is the conversion of dUMP (deoxyuridine monophosphate) to 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP) through nitration, reduction, diazotization, and subsequent azidation. This process yields a photoactive nucleotide suitable for making light-sensitive DNA, which supports DNA synthesis by polymerases at rates comparable to natural nucleotides (Evans & Haley, 1987).

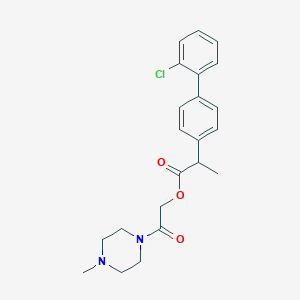

Molecular Structure Analysis

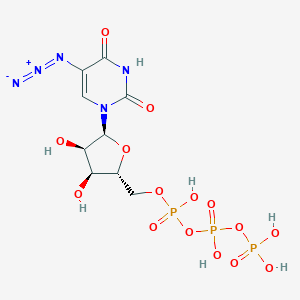

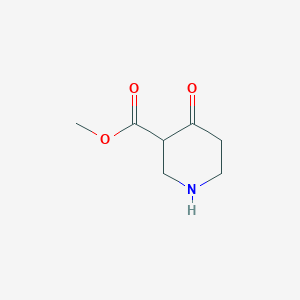

"5-Azidouridine-5'-triphosphate" contains an azido group attached to the uridine base, replacing a hydrogen atom. This modification imparts unique photochemical properties, allowing it to form covalent bonds with adjacent molecules upon photoactivation. The molecule's structure enables it to interact with nucleic acids and proteins, making it a valuable tool for studying molecular interactions and mechanisms.

Chemical Reactions and Properties

This compound is known for its ability to participate in photoaffinity labeling, a method used to study interactions between nucleic acids and proteins. Upon UV irradiation, the azido group in "5-Azidouridine-5'-triphosphate" can form a covalent bond with a target molecule, providing insight into molecular interactions and dynamics. Its incorporation into DNA or RNA by polymerases does not significantly alter the polymerization rate, demonstrating its utility as a molecular probe without adversely affecting natural processes (Evans et al., 1987).

科学研究应用

DNA 聚合酶的抑制: 它抑制 DNA 聚合酶 α、δ 和 ε,从而可能限制用叠氮胸苷三磷酸处理的细胞中的 DNA 复制 (Nickel 等人,1992).

乙型肝炎的化学疗法: 该化合物抑制 RNA 导向的病毒 DNA 复制,为人类乙型肝炎的化学疗法提供了可能性 (Tsibinogin 等人,1989).

逆转录酶的抑制剂: 它是一种有效的逆转录酶抑制剂,还抑制 DNA 聚合酶 γ 和 DNA 聚合酶 I 的活性 (Ono 等人,1989).

HIV 治疗: 它作为人类和猿免疫缺陷病毒逆转录酶的有效且高度选择性的抑制剂 (Eriksson 等人,1989).

白血病研究: 它抑制某些核苷酸掺入 DNA,导致细胞毒性和抑制白血病细胞的细胞生长 (Li 等人,1970).

将 NRTI 靶向大脑: AZTTP 纳米制剂可用于将活性 NRTI 靶向大脑,帮助治疗神经艾滋病 (Saiyed 等人,2009).

核苷酸还原酶的抑制: 它是在急性髓性白血病中 RRM2 的有效抑制剂,表明其更广泛的临床用途 (Aimiuwu 等人,2012).

癌症治疗: AZTTP/纳米凝胶制剂在乳腺癌细胞系中显示出增强的细胞毒性,表明核苷类似物在癌症治疗中的治疗潜力 (Vinogradov 等人,2005).

未来方向

The novel triazole adducts at the 2- or 8-position of adenine or 5-position of uracil rings induce fluorescence properties which were used for direct imaging in MCF-7 cancer cells without the need for traditional fluorogenic reporters . This suggests potential utility for dynamic measuring and tracking of signaling events inside single living cancer cells, and possibly in more complex systems such as tissues and living animals .

属性

IUPAC Name |

[[(2R,3S,4R,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVGSULTDVJPTN-UNGCPHIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147167 | |

| Record name | 5-Azidouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azidouridine-5'-triphosphate | |

CAS RN |

105518-68-1 | |

| Record name | 5-Azidouridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105518681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)